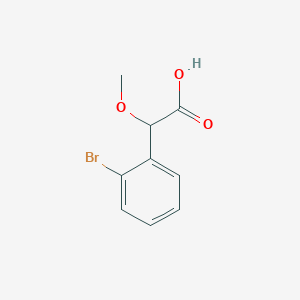

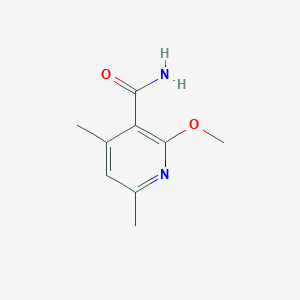

![molecular formula C19H24N2O3S2 B2947299 Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 496024-27-2](/img/structure/B2947299.png)

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activities

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate and its derivatives have been extensively researched for their synthesis methods and biological activities. One study by Faty et al. (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a similar compound. These compounds demonstrated notable antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Faty, Hussein, & Youssef, 2010).

Antimicrobial Potency

Another study by Mabkhot et al. (2015) focused on synthesizing derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate. They discovered that some derivatives were more potent than standard drugs like amphotericin B against certain fungal strains, indicating significant antimicrobial efficacy (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Gewald Reaction and Organocatalysis

A study by Abaee and Cheraghi (2013) utilized a four-component Gewald reaction under organocatalyzed aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene. This method highlights the compound’s role in facilitating novel synthetic pathways for thiophene derivatives (Abaee & Cheraghi, 2013).

Diverse Biological Applications

Narayana et al. (2006) synthesized derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibiting antibacterial, antifungal, and anti-inflammatory activities. This demonstrates the compound's versatility in pharmaceutical research (Narayana, Ashalatha, Raj, & Kumari, 2006).

Efficient One-Pot Synthesis

Li and Wang (2014) developed an efficient one-pot synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, illustrating the compound's utility in streamlining complex chemical syntheses (Li & Wang, 2014).

作用機序

Target of Action

The primary targets of this compound are Nitric Oxide Synthase (NOS) enzymes , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets, the NOS enzymes, to produce nitric oxide (NO). NO is a gaseous signaling molecule that mediates various physiological processes, including vasodilation, neurotransmission, and immune response .

Biochemical Pathways

Nitric oxide is involved in numerous signaling pathways, including those related to vascular homeostasis, neurotransmission, and immune response .

Pharmacokinetics

Like many piperidine derivatives, it is expected to have good bioavailability

Result of Action

The production of nitric oxide as a result of the compound’s action can have various molecular and cellular effects. In macrophages, NO mediates tumoricidal and bactericidal actions . The specific effects would depend on the context and location of NO production.

特性

IUPAC Name |

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSLEWJPVYFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

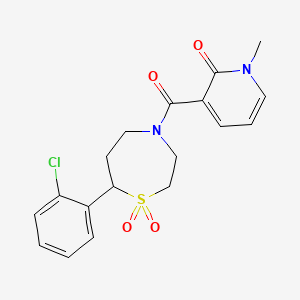

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

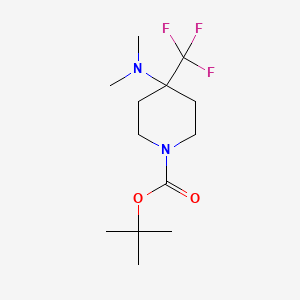

![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)

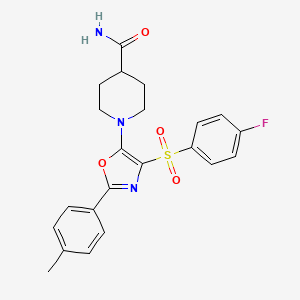

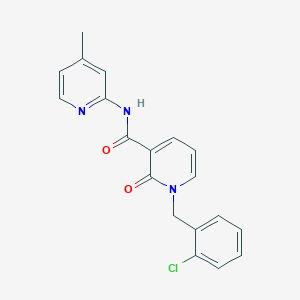

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

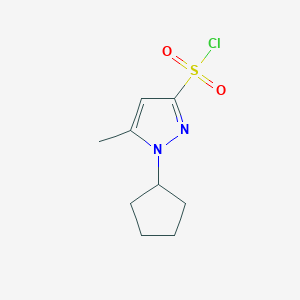

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)